2,7-dimethyl-3H-imidazo[4,5-e]benzotriazole
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Overview
Description
2,7-Dimethyl-3H-imidazo[4,5-e]benzotriazole is a heterocyclic compound that belongs to the class of imidazoles. Imidazoles are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dimethyl-3H-imidazo[4,5-e]benzotriazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dimethylbenzene-1,3-diamine with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-3H-imidazo[4,5-e]benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction can yield reduced imidazole derivatives .
Scientific Research Applications
2,7-Dimethyl-3H-imidazo[4,5-e]benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2,7-dimethyl-3H-imidazo[4,5-e]benzotriazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylimidazole: Another imidazole derivative with similar structural features.
Benzimidazole: A related compound with a benzene ring fused to an imidazole ring.
Imidazo[1,2-a]pyridine: A compound with a fused imidazole and pyridine ring system.
Uniqueness
2,7-Dimethyl-3H-imidazo[4,5-e]benzotriazole is unique due to its specific substitution pattern and the presence of both imidazole and benzotriazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H9N5 |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2,7-dimethyl-3H-imidazo[4,5-e]benzotriazole |
InChI |
InChI=1S/C9H9N5/c1-5-10-6-3-4-7-9(8(6)11-5)13-14(2)12-7/h3-4,12H,1-2H3 |
InChI Key |
RWUJRHADZAZXLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=C3C(=NN(N3)C)C2=N1 |
Origin of Product |
United States |
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